molecular formula C3H6BrCl2OP B12801082 (3-Bromopropyl)phosphonic dichloride CAS No. 86483-94-5

(3-Bromopropyl)phosphonic dichloride

Cat. No.: B12801082
CAS No.: 86483-94-5
M. Wt: 239.86 g/mol
InChI Key: DIGFVDXKCGCTRY-UHFFFAOYSA-N
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Description

(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

3-Bromopropanol+Phosphorus trichloride(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride\text{3-Bromopropanol} + \text{Phosphorus trichloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:

Mechanism of Action

Similar Compounds:

  • (3-Chloropropyl)phosphonic dichloride
  • (3-Iodopropyl)phosphonic dichloride
  • (3-Fluoropropyl)phosphonic dichloride

Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .

Properties

86483-94-5

Molecular Formula

C3H6BrCl2OP

Molecular Weight

239.86 g/mol

IUPAC Name

1-bromo-3-dichlorophosphorylpropane

InChI

InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

DIGFVDXKCGCTRY-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(Cl)Cl)CBr

Origin of Product

United States

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